3-Chloro-2,4-difluorobenzenesulfonyl chloride

Descripción

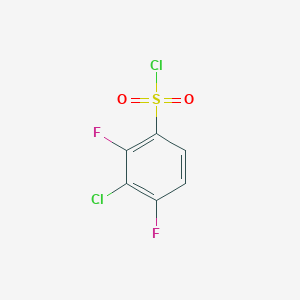

3-Chloro-2,4-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol . Its structure features a sulfonyl chloride (-SO₂Cl) functional group at position 1, a chlorine atom at position 3, and fluorine atoms at positions 2 and 4 on the benzene ring (CAS: 1208077-72-8) . This compound is classified as corrosive (UN 3261) and is primarily used in organic synthesis as a sulfonating agent for introducing sulfonyl groups into target molecules . Key applications include pharmaceutical intermediates and agrochemical production, where its electron-withdrawing substituents enhance reactivity in electrophilic substitution reactions .

Propiedades

IUPAC Name |

3-chloro-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(6(5)10)13(8,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTZUPNGXKUHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. The process may include the following steps:

Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring.

Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atoms at the 2 and 4 positions.

Industrial Production Methods

Industrial production of 3-Chloro-2,4-difluorobenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2,4-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

- Sulfonylation Reactions : The compound is primarily used to introduce sulfonyl groups into organic molecules. This is crucial for synthesizing sulfonamides and sulfonate esters, which are important in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : It serves as an electrophilic reagent for the functionalization of aromatic compounds, allowing for the creation of complex molecular architectures.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

- Intermediate in Drug Development : 3-Chloro-2,4-difluorobenzenesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable sulfonamide linkages makes it valuable in creating drugs targeting specific biological pathways .

- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent antiviral properties against influenza viruses. They interfere with viral entry and replication processes, showcasing potential therapeutic applications in treating viral infections .

Biological Research

Modification of Biomolecules

- Enzyme Inhibition Studies : The compound has been utilized to study enzyme interactions and inhibition mechanisms. Its ability to modify biomolecules allows researchers to investigate cellular pathways and metabolic processes .

- Antimicrobial Properties : Studies have demonstrated that derivatives show significant antibacterial activity against various pathogens, indicating their potential use in developing new antibiotics .

Agrochemical Applications

Pesticide Development

- Herbicides and Fungicides : The compound's reactivity allows it to be employed in the synthesis of agrochemicals, including herbicides and fungicides. Its introduction into pesticide formulations can enhance efficacy against target pests while minimizing environmental impact .

Antiviral Activity

A study published in 2021 demonstrated that derivatives of 3-Chloro-2,4-difluorobenzenesulfonyl chloride effectively reduced viral mRNA levels in human bronchial epithelial cells infected with influenza virus. The compounds exhibited an IC50 value of 16.79 nM, indicating strong antiviral potential .

Antimicrobial Research

Research highlighted the antibacterial properties of this compound against Gram-negative bacteria. Derivatives were shown to disrupt bacterial cell wall synthesis, providing a basis for developing new antimicrobial agents .

Enzyme Inhibition

In biochemical studies, this compound was utilized to explore its effects on various enzymes involved in metabolic pathways. The findings suggested that it could serve as a lead compound for designing selective enzyme inhibitors targeting specific diseases .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by the type and position of substituents. Below is a detailed comparison with analogous compounds:

Structural and Functional Comparisons

Key Observations:

Substituent Position : The position of chlorine (e.g., 3 vs. 5 in difluoro derivatives) alters electronic effects. For example, 3-chloro derivatives exhibit stronger electron withdrawal at the meta position, enhancing electrophilic reactivity compared to para-substituted analogs .

Halogen Type : Bromine substituents (e.g., 5-Bromo-2,4-difluoro) increase molecular weight and polarizability, improving leaving-group capacity in nucleophilic substitutions .

Trifluoromethyl Groups : The -CF₃ group in 3-Fluoro-4-(trifluoromethyl) derivatives enhances metabolic stability and bioavailability, making it valuable in drug design .

Physicochemical Properties

Limited data on boiling points and densities are available for these compounds. However, halogen and sulfonyl chloride groups generally confer:

Market and Production Trends

While specific market data for 3-Chloro-2,4-difluorobenzenesulfonyl chloride is scarce, related halogenated benzoyl chlorides (e.g., 3-Chloro-2,4-difluorobenzoyl chloride, CAS 1639-09-4) show growing demand in agrochemical and pharmaceutical industries, with a projected CAGR of 4.2% (2020–2025) . Sulfonyl chlorides are typically produced via chlorosulfonation of aromatic precursors, though regioselectivity challenges persist for polysubstituted derivatives .

Challenges and Opportunities

Synthetic Challenges : Achieving regioselective sulfonation in polyhalogenated benzene rings remains difficult, often requiring optimized catalysts or protecting-group strategies .

Environmental Concerns : Corrosive byproducts and halogenated waste necessitate sustainable synthesis protocols .

Emerging Applications : Fluorinated sulfonyl chlorides are increasingly explored in PET radiochemistry and materials science due to fluorine’s unique properties .

Actividad Biológica

3-Chloro-2,4-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor in various biochemical pathways. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

3-Chloro-2,4-difluorobenzenesulfonyl chloride (C6H2ClF2O2S) is characterized by the presence of chlorine and fluorine substituents on a benzene ring, which enhances its reactivity and biological activity. The sulfonyl chloride functional group plays a crucial role in its interaction with biological targets.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. Notably:

- Inhibition of 11β-HSD1 : Research indicates that derivatives of 3-chloro-2,4-difluorobenzenesulfonyl chloride demonstrate potent inhibitory effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in regulating cortisol levels and is implicated in metabolic disorders such as obesity and diabetes. For instance, a related compound showed an IC50 value of 8 nM against human 11β-HSD1, highlighting the potential for therapeutic applications in metabolic syndromes .

- Perforin Inhibition : The compound has also been studied for its ability to inhibit perforin-mediated lysis, a process essential for immune responses. Substituted arylsulfonamides based on this compound have shown promise as non-toxic inhibitors of perforin, suggesting potential applications in modulating immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-chloro-2,4-difluorobenzenesulfonyl chloride and its derivatives:

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2,4-difluorobenzenesulfonyl chloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of a pre-halogenated benzene derivative. Key steps include:

-

Halogenation : Sequential fluorination and chlorination of the benzene ring using agents like ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) to avoid over-halogenation .

-

Sulfonation : Introducing the sulfonyl chloride group via reaction with chlorosulfonic acid (HSO₃Cl) at 50–60°C .

-

Purification : Crystallization from non-polar solvents (e.g., hexane) to isolate the product.

Critical Parameters : -

Temperature control during sulfonation to prevent decomposition.

-

Stoichiometric ratios of halogenating agents to avoid di-/tri-substituted byproducts.

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂ClF₂O₂S | |

| Molecular Weight (g/mol) | 229.05 (calculated) | |

| CAS RN | Not explicitly reported* | – |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for F substituents) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) confirm substitution patterns .

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during chlorosulfonation of polyhalogenated benzene derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Effects : Electron-withdrawing groups (e.g., -Cl, -F) direct sulfonation to meta/para positions. Steric hindrance from 2,4-difluoro groups favors sulfonation at the 1-position .

- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution at desired positions .

Example : Use of low-temperature (-10°C) sulfonation to slow reaction kinetics and improve selectivity .

Q. What strategies mitigate side reactions (e.g., over-sulfonation or halogen displacement) during synthesis?

- Methodological Answer :

- Halogen Stability : Use milder halogenating agents (e.g., N-chlorosuccinimide) to prevent F/Cl displacement .

- Stepwise Synthesis : Introduce halogens sequentially (fluorine first due to higher electronegativity) to reduce competing reactions .

- Inert Atmosphere : Conduct reactions under N₂ to avoid hydrolysis of sulfonyl chloride intermediates .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate synthesis protocols using peer-reviewed methods (e.g., ECHA or Thermo Scientific procedures) .

- Analytical Cross-Validation : Compare NMR/IR data with computational predictions (e.g., PubChem or NIST databases) .

Example : If melting points vary (e.g., 58–60°C vs. 46–49°C), assess solvent purity or polymorphism via DSC .

Q. What methodological considerations apply when using this compound in nucleophilic aromatic substitution for pharmaceutical intermediates?

- Methodological Answer :

- Reactivity : The sulfonyl chloride group acts as a leaving group, enabling substitution with amines or alcohols to form sulfonamides/sulfonates .

- Conditions : Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to stabilize transition states .

- Case Study : Coupling with pyridyl amines (e.g., 3-chloro-5-trifluoromethyl-2-pyridyloxy derivatives) requires strict anhydrous conditions to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.